O-Desmethyltramadolhydrochlorid

Übersicht

Beschreibung

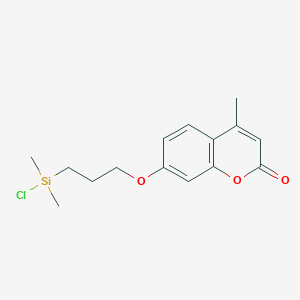

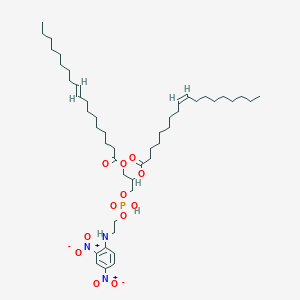

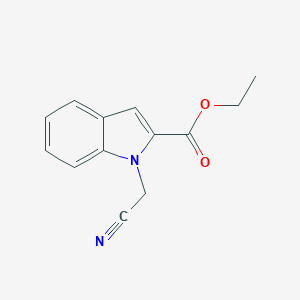

O-Desmethyl-cis-tramadol (hydrochloride) is an opioid analgesic and the primary active metabolite of the synthetic analgesic tramadol . It is structurally categorized as an opioid and has a significantly higher affinity for µ-opioid receptors compared to its parent compound . This compound is used primarily for research and forensic applications .

Wissenschaftliche Forschungsanwendungen

O-Desmethyl-cis-Tramadol (Hydrochlorid) hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

O-Desmethyl-cis-Tramadol (Hydrochlorid) entfaltet seine Wirkung hauptsächlich durch seine hohe Affinität für µ-Opioid-Rezeptoren . Es wirkt als G-Protein-gekoppelter Voll-Agonist an diesen Rezeptoren und führt zu analgetischen Wirkungen . Im Gegensatz zu seiner Stammverbindung inhibiert es die Serotonin-Wiederaufnahme nicht signifikant, wodurch das Risiko eines Serotonin-Syndroms verringert wird . Die Verbindung interagiert auch mit Noradrenalin-Wiederaufnahmehemmern, was zu ihrem komplexen pharmakologischen Profil beiträgt .

Wirkmechanismus

Target of Action

O-Desmethyl Tramadol Hydrochloride, also known as Desmetramadol, is an opioid analgesic and the main active metabolite of Tramadol . The primary target of O-Desmethyl Tramadol is the μ-opioid receptor (μOR) . This receptor plays a crucial role in mediating the analgesic effects of opioids.

Mode of Action

O-Desmethyl Tramadol interacts with its primary target, the μ-opioid receptor, by binding to it . This binding is believed to trigger a series of intracellular events that result in analgesia, or pain relief . The affinity of o-desmethyl tramadol for the μor is much weaker than that of morphine .

Biochemical Pathways

The liver metabolizes Tramadol via O-demethylation to form O-Desmethyl Tramadol, a process mediated by the cytochrome P450 pathways , particularly CYP2D6 . This metabolite then binds to the μ-opioid receptors, producing an analgesic effect .

Pharmacokinetics

O-Desmethyl Tramadol is metabolized by the liver enzymes CYP3A4 and CYP2B6 . The elimination half-life of this compound is approximately 6-8 hours . The pharmacokinetics of O-Desmethyl Tramadol can be influenced by the activity level of CYP2D6 . Individuals with a less active form of CYP2D6 may experience reduced analgesic effects from Tramadol .

Result of Action

The molecular and cellular effects of O-Desmethyl Tramadol’s action primarily involve the induction of analgesia, or pain relief . This is achieved through the compound’s interaction with the μ-opioid receptor . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of O-Desmethyl Tramadol. For instance, the activity level of the liver enzyme CYP2D6, which can vary among individuals due to genetic factors, can affect the metabolism of Tramadol and, consequently, the production and action of O-Desmethyl Tramadol . Additionally, the concurrent use of other medications, particularly CNS depressants, can influence the effects of O-Desmethyl Tramadol .

Biochemische Analyse

Biochemical Properties

O-Desmethyl Tramadol Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is a G-protein biased μ-opioid receptor full agonist . It shows comparatively far lower affinity for the δ- and κ-opioid receptors . The two enantiomers of O-Desmethyl Tramadol Hydrochloride show quite distinct pharmacological profiles . Both (+) and (−)-O-Desmethyl Tramadol Hydrochloride are inactive as serotonin reuptake inhibitors , but (−)-O-Desmethyl Tramadol Hydrochloride retains activity as a norepinephrine reuptake inhibitor .

Cellular Effects

O-Desmethyl Tramadol Hydrochloride influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism. It is also an antagonist of the serotonin 5-HT 2C receptor, at pharmacologically relevant concentrations, via competitive inhibition . This suggests that the apparent anti-depressant properties of tramadol may be at least partially mediated by O-Desmethyl Tramadol Hydrochloride .

Molecular Mechanism

O-Desmethyl Tramadol Hydrochloride exerts its effects at the molecular level through various mechanisms. It binds with about 300-fold higher affinity than the parent compound, tramadol . This affinity is still much weaker than that of morphine . It is a G-protein biased μ-opioid receptor full agonist . It shows comparatively far lower affinity for the δ- and κ-opioid receptors .

Temporal Effects in Laboratory Settings

The effects of O-Desmethyl Tramadol Hydrochloride change over time in laboratory settings. The mean elimination half-life is about 6 hours . The highest plasma O-Desmethyl Tramadol Hydrochloride concentrations increased with increasing tramadol dose .

Dosage Effects in Animal Models

The effects of O-Desmethyl Tramadol Hydrochloride vary with different dosages in animal models. In a study on cats, thermal threshold was significantly higher than the baseline value at 80 and 120 minutes for the 0.5 mg/kg dose, at 80 and from 120 to 360 minutes for the 2 mg/kg dose, from 40 to 360 minutes for the 3 mg/kg dose, and from 60 to 360 minutes for the 4 mg/kg dose .

Metabolic Pathways

O-Desmethyl Tramadol Hydrochloride is involved in various metabolic pathways. Tramadol is demethylated by the liver enzyme CYP2D6 to O-Desmethyl Tramadol Hydrochloride in the same way as codeine . Around 40% of the analgesic action is provided by O-Desmethyl Tramadol Hydrochloride created by the rapid metabolism of tramadol in the liver via the cytochrome P450 enzyme CYP2D6 .

Transport and Distribution

O-Desmethyl Tramadol Hydrochloride is transported and distributed within cells and tissues. It is rapidly distributed in the body . Plasma protein binding is about 20% .

Vorbereitungsmethoden

The synthesis of O-Desmethyl-cis-tramadol (hydrochloride) involves the demethylation of tramadol. This process can be achieved through various synthetic routes, including the use of demethylating agents such as boron tribromide or hydrobromic acid . The reaction conditions typically involve refluxing the parent compound with the demethylating agent in an appropriate solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve more scalable and efficient processes, but specific details are often proprietary.

Analyse Chemischer Reaktionen

O-Desmethyl-cis-Tramadol (Hydrochlorid) unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

O-Desmethyl-cis-Tramadol (Hydrochlorid) ist aufgrund seiner hohen Affinität für µ-Opioid-Rezeptoren und seiner fehlenden signifikanten Serotonin-Wiederaufnahmehemmung einzigartig . Ähnliche Verbindungen umfassen:

N-Desmethyl-cis-Tramadol: Ein weiterer Metabolit von Tramadol mit unterschiedlichen pharmakologischen Eigenschaften.

O-Desmethyltramadol-D6: Ein deuteriertes Analogon, das in der Analytischen Chemie als interner Standard verwendet wird.

Diese Verbindungen unterscheiden sich in ihrer Rezeptoraffinität, ihren Stoffwechselwegen und ihren pharmakologischen Wirkungen.

Eigenschaften

IUPAC Name |

3-[(1R,2R)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGWVAWLHXDKIX-PBCQUBLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185453-02-5 | |

| Record name | O-Desmethyl tramadol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185453025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DESMETHYL TRAMADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL5VDC061E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

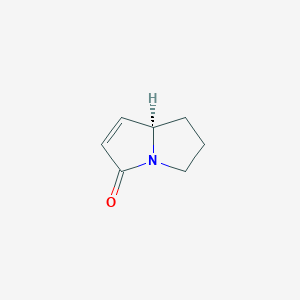

![1-[(1R,2R)-2-acetylcyclopentyl]ethanone](/img/structure/B145433.png)

![7-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B145440.png)

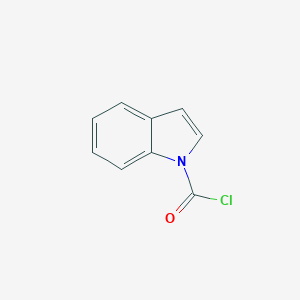

![1-Azabicyclo[3.1.1]heptane-5-carboxamide](/img/structure/B145445.png)